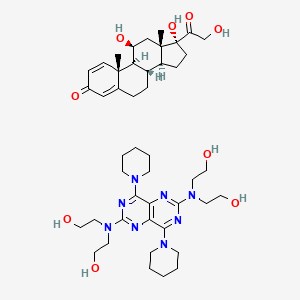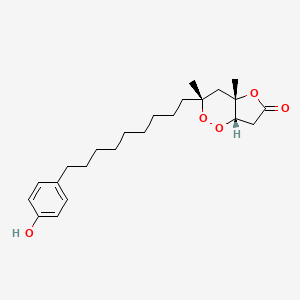
Plakortolide F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plakortolide F is a natural product found in Plakortis halichondrioides and Plakinastrella with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Opportunistic Parasitic Infections
Plakortolide F has shown potent inhibitory activity against the protozoan Toxoplasma gondii, which causes opportunistic infections in AIDS patients. This discovery marks Plakortolide F as one of the first marine natural products with such activity (Perry et al., 2001).
Antifungal and Antitumor Properties
Research has identified the cytotoxic properties of Plakortolide F against melanoma and breast tumor cell lines. Additionally, it exhibits moderate antifungal activity against Candida albicans and Aspergillus fumigatus, indicating its potential in cancer and antifungal therapies (Chen et al., 2001).
Insight into Biosynthesis
Studies on the structural and biosynthetic aspects of Plakortolide F have contributed to a deeper understanding of its formation. These insights are crucial for exploring synthetic pathways and potential modifications for therapeutic uses (Yong et al., 2011).
Synthetic Studies
Efforts to synthesize Plakortolide F and its analogs have been a significant area of research. These studies not only help in understanding the compound's structure but also open pathways for large-scale production and potential pharmaceutical applications (Barnych & Vatèle, 2012).
Antimicrobial Activity
Plakortolide F acid, another derivative, has been studied for its strong inhibitory activity against various opportunistic fungal pathogens. This adds another dimension to the compound's potential therapeutic applications, especially in treating fungal infections (Xu et al., 2011).
Eigenschaften
Produktname |
Plakortolide F |
|---|---|
Molekularformel |
C23H34O5 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
(3R,4aS,7aS)-3-[9-(4-hydroxyphenyl)nonyl]-3,4a-dimethyl-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one |
InChI |
InChI=1S/C23H34O5/c1-22(17-23(2)20(27-28-22)16-21(25)26-23)15-9-7-5-3-4-6-8-10-18-11-13-19(24)14-12-18/h11-14,20,24H,3-10,15-17H2,1-2H3/t20-,22+,23-/m0/s1 |
InChI-Schlüssel |
YMCWQAFBJQOYSX-WWNPGLIZSA-N |
Isomerische SMILES |
C[C@]1(C[C@]2([C@H](CC(=O)O2)OO1)C)CCCCCCCCCC3=CC=C(C=C3)O |
Kanonische SMILES |
CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCC3=CC=C(C=C3)O |
Synonyme |
plakortolide F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



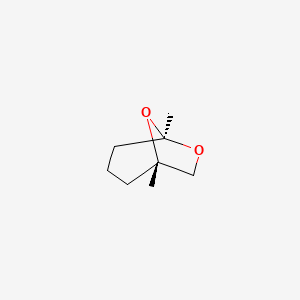
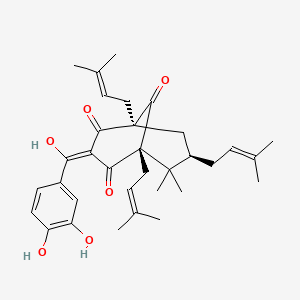
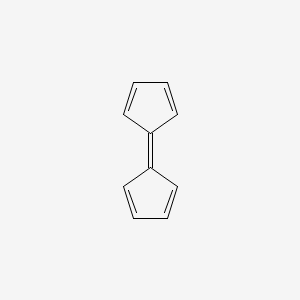
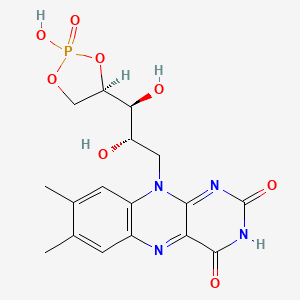
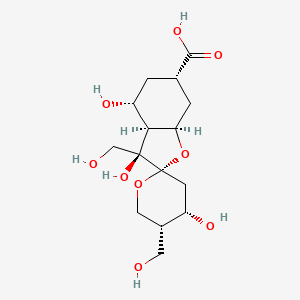
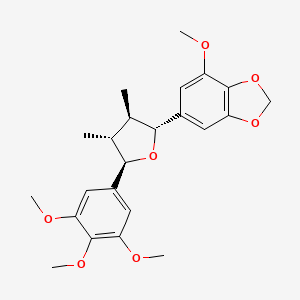
![(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1251676.png)
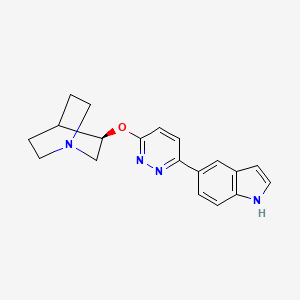
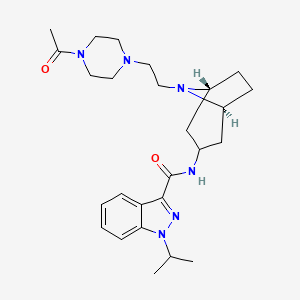
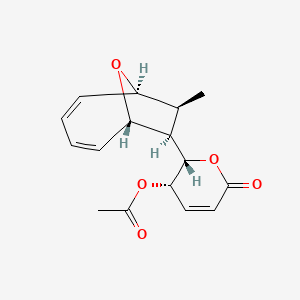
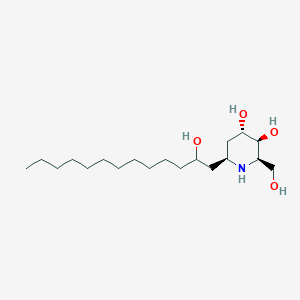
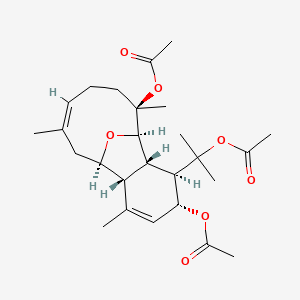
![3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1251686.png)
